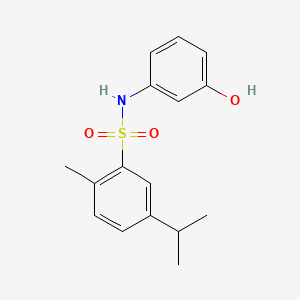

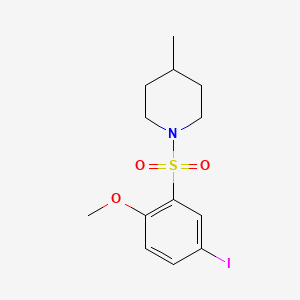

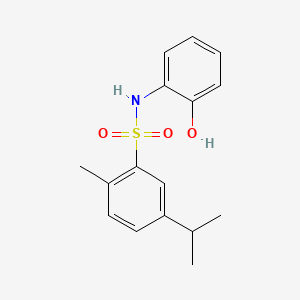

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one, also known as BMQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMQ is a quinolone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.

Wissenschaftliche Forschungsanwendungen

Antioxidants for Lubricating Greases : A derivative of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one was synthesized and evaluated as an antioxidant in lubricating greases. This compound showed significant effectiveness in reducing the total acid number and oxygen pressure drop in lubricating greases (Hussein, Ismail, & El-Adly, 2016).

Green Synthesis Protocols : A study demonstrated a green protocol for synthesizing derivatives of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one through a cascade Knoevenagel–Michael reaction under solvent- and catalyst-free conditions. This environmentally benign method yielded high purity products (Bhat & Trivedi, 2014).

Novel Synthesis Method in Water : A novel and eco-friendly synthesis method for 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives was developed. This method employed a one-pot C–C and C–N bond forming strategy in water without metal catalysts, showing wide functional group tolerance (Yadav, Vagh, & Jeong, 2020).

Anticancer Activity : A derivative of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one showed significant anticancer activity. The compound was produced by reducing 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one and showed potent antiproliferative effects against certain cancer cell lines (Talaat et al., 2022).

Antimicrobial and Antitubercular Activities : A study on substituted thiazolyl derivatives of 2-Quinolones, which include 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one, revealed promising antibacterial, antifungal, and antitubercular activities (Katagi et al., 2013).

NMDA Antagonists in Neurology : Another derivative was evaluated for its activity as an antagonist at the glycine site on the NMDA (N-methyl-D-aspartate) receptor, showing potential as an anticonvulsant in neurological applications (Carling et al., 1997).

Water-Mediated Synthesis for Corrosion Inhibition : A water-mediated, green synthesis of bisquinolones from 4-hydroxy-1-methylquinolin-2(1H)-one demonstrated its application in corrosion inhibition for carbon steel in hydrochloric acid solution (Madhu, Reddy, & Dubey, 2017).

Synthesis of Heterocyclic Derivatives for Antioxidant Screening : A study developed a new route for synthesizing heterocyclic derivatives of 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one, examining their antioxidant activity (Hassan & Hassanin, 2017).

Cytotoxicity and Molecular Docking in Cancer Research : Quinoline-pyrimidine hybrid compounds derived from 3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one were synthesized and evaluated for cytotoxicity against cancer cell lines. The study also included ADMET and molecular docking analyses (Toan et al., 2020).

Fluorescence Properties for Molecular Probes : The fluorescence properties of some derivatives were studied, suggesting potential use as molecular fluorescent probes (Motyka et al., 2011).

Eigenschaften

IUPAC Name |

3-butyl-4-hydroxy-1-methylquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-4-7-11-13(16)10-8-5-6-9-12(10)15(2)14(11)17/h5-6,8-9,16H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSGKYKRLRQHBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2N(C1=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B604264.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604274.png)

![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)

![4-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604284.png)